8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
Description
8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (CAS: 1257442-93-5) is a bicyclic tertiary amine derivative with a methanol substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₈H₁₆ClNO, and it is widely utilized as a biochemical reagent and intermediate in pharmaceutical synthesis . The compound’s stereochemistry (endo configuration) and polar functional groups influence its solubility and reactivity, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRFDLINZOCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737393 | |
| Record name | (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209123-25-0 | |
| Record name | (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tropinone Reduction and Functionalization
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a common precursor. Reduction of the ketone group using sodium borohydride (NaBH4) in ethanol yields tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol). Subsequent demethylation via refluxing with hydrochloric acid generates the secondary amine, 8-azabicyclo[3.2.1]octan-3-ol.
Key Reaction Parameters
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Ketone Reduction | NaBH4, EtOH | 0–25°C | 4 h | 85–90% |
| Demethylation | HCl (conc.), H2O | Reflux | 6 h | 70–75% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability. US11098032B2 details a crystallization method using ethyl acetate and hydrogen chloride gas.
Acid-Base Neutralization
The amine is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and washed with cold ether.
Purity Data
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥99% |
| Melting Point | 210–212°C |
| Residual Solvents | <0.1% |
Alternative Pathways via Intermediate Protection
Benzyl-Protected Intermediates
Patent US20060058343A1 employs benzyl groups to protect the amine during synthesis. For example, 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol is hydrogenated over palladium on carbon (Pd/C) to remove the benzyl group, followed by HCl treatment.
Advantages
Industrial-Scale Considerations
Solvent Selection
Dichloromethane (DCM) and ethanol are preferred for large-scale reactions due to low cost and ease of removal.
Catalytic Efficiency
Catalyst loading impacts cost and purity. Reducing Pd/C from 10% to 5% decreases yield marginally (85% vs. 90%) but lowers production costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Pharmacological Implications
- Polarity and Solubility: The methanol group in the target compound provides moderate polarity, balancing aqueous solubility and lipid bilayer penetration. In contrast, the acetate ester (C₁₆H₂₂ClNO₂) and benzyl-ketone (C₁₄H₁₈ClNO) analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Stereochemical Effects: The exo-hydroxyl variant (CAS 17366-48-2) may exhibit altered binding affinities in chiral environments compared to the endo-methanol configuration .
- Reactivity : The thiol derivative (C₈H₁₆ClNS) can participate in redox reactions or form disulfide bonds, enabling conjugation strategies in targeted therapies .
Biological Activity
8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, a compound belonging to the tropane alkaloid family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₆ClNO
- Molecular Weight : 163.65 g/mol
- Solubility : Soluble in water, indicating good gastrointestinal absorption potential.
The biological activity of this compound is primarily attributed to its interaction with various receptors involved in neurotransmission, particularly:
- Muscarinic Acetylcholine Receptors : These receptors are critical for cognitive functions and are implicated in several neurological disorders.
- Monoamine Transporters : The compound functions as a monoamine reuptake inhibitor, which can influence serotonin, dopamine, and norepinephrine levels in the brain, making it a candidate for treating mood disorders such as depression and anxiety .
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Neuropharmacological Effects
This compound has shown potential in:
- Cognitive Enhancement : By modulating acetylcholine receptors, it may improve memory and learning capabilities.
- Antidepressant Properties : As a monoamine reuptake inhibitor, it may alleviate symptoms of depression and anxiety disorders .
2. Interaction with Biological Targets
Research indicates that this compound interacts with several key biological targets:
- Receptor Binding Studies : It has been shown to bind effectively to muscarinic receptors, suggesting its role in cognitive enhancement .
- Inhibition of Reuptake Mechanisms : The compound's ability to inhibit the reuptake of neurotransmitters positions it as a potential therapeutic agent for mood disorders .
Table 1: Summary of Biological Activities
Case Study Insights
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that derivatives of this compound demonstrated significant binding affinity to serotonin and norepinephrine transporters, reinforcing its potential as an antidepressant . Another investigation indicated that compounds within this class could selectively target vasopressin V(1A) receptors, which are involved in stress response mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Ring Formation : Condensation of pyrrolidine derivatives with ketones or aldehydes under acidic conditions to form the bicyclic framework.
Functionalization : Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences (e.g., using NaBH₄ for alcohol formation).
Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
- Critical parameters include temperature control (<0°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify bicyclic backbone and substituent positions (e.g., methanol proton at δ 3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 176.1 for the free base).
- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salt forms .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions.
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
- Toxicity Mitigation : Avoid inhalation; if exposed, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How should researchers address contradictions in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled temperatures (20–40°C).
- Quantitative Analysis : Use UV-Vis spectroscopy or HPLC to measure saturation points.
- Documentation : Report solvent purity, equilibration time, and agitation methods to standardize results .
Q. What computational strategies are effective for predicting receptor interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., neurotransmitter receptors).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. How can in vitro assays be optimized to evaluate its biological activity?
- Methodological Answer :
- Cell Lines : Use HEK293 or SH-SY5Y cells transfected with target receptors (e.g., serotonin transporters).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with 48-hour incubation.
- Controls : Include positive (e.g., fluoxetine for serotonin reuptake) and vehicle controls (DMSO ≤0.1%) .
Q. What experimental parameters influence its stability in aqueous buffers?
- Methodological Answer :
- pH Studies : Assess degradation kinetics at pH 2–12 using HPLC-MS.
- Temperature Stress : Incubate at 40°C for 7 days and monitor decomposition products.
- Light Sensitivity : Store samples in amber vials under UV/Vis light to quantify photodegradation .
Q. What chromatographic methods are suitable for enantiomeric separation?
- Methodological Answer :
- Chiral Columns : Use Chiralpak® IA or IB with hexane:isopropanol (90:10, v/v) mobile phase.
- Detection : Polarimetric detection or CD spectroscopy for enantiomer identification.
- Validation : Confirm resolution with racemic mixtures and calculate enantiomeric excess (ee) .
Q. How can in silico toxicology models guide preliminary safety assessments?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and LD₅₀.
- Structural Alerts : Screen for reactive moieties (e.g., epoxides) using Derek Nexus.
- Validation : Cross-reference with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
